![molecular formula C24H28N2O7 B14783488 1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate](/img/structure/B14783488.png)
1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission . BP 554 has shown higher affinity for the 5-HT1A receptor compared to other receptors such as 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors .
Vorbereitungsmethoden
BP 554 can be synthesized through a multi-step process involving the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with 3,4-methylenedioxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with maleic acid to yield BP 554 maleate . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
BP 554 undergoes various chemical reactions, including:
Oxidation: BP 554 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in BP 554.
Substitution: BP 554 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides
Wissenschaftliche Forschungsanwendungen
BP 554 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving 5-HT1A receptor agonists.
Biology: Employed in research to understand the role of 5-HT1A receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety and depression due to its action on serotonin receptors
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT1A receptor.
Wirkmechanismus
BP 554 exerts its effects by selectively binding to and activating the 5-HT1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) within the cell . The molecular targets involved include the 5-HT1A receptor and associated G proteins. The pathways affected by BP 554 include those related to serotonin signaling and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
BP 554 is unique in its high selectivity and affinity for the 5-HT1A receptor compared to other similar compounds. Similar compounds include:
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective 5-HT1A receptor agonist with similar effects but different chemical structure.
Buspirone: A partial agonist of the 5-HT1A receptor used clinically for anxiety disorders. BP 554’s uniqueness lies in its specific chemical structure, which confers higher selectivity and affinity for the 5-HT1A receptor.
Eigenschaften
Molekularformel |
C24H28N2O7 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;but-2-enedioic acid |
InChI |
InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
NBCXNOHQTALBRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


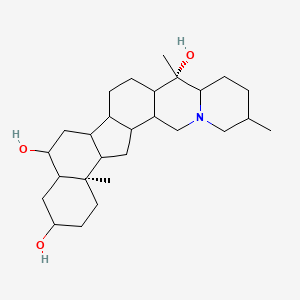
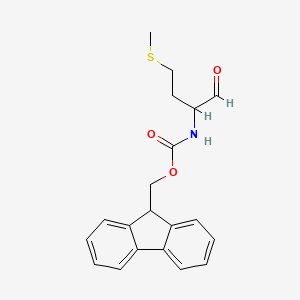
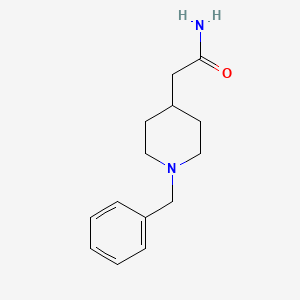
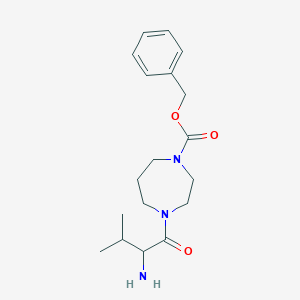
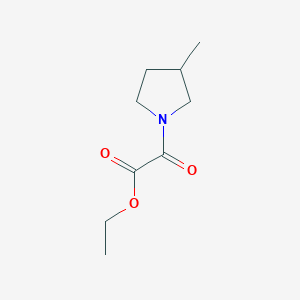
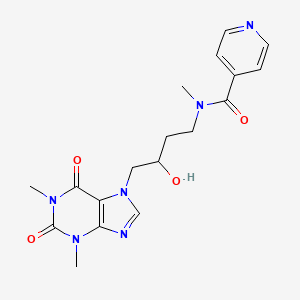
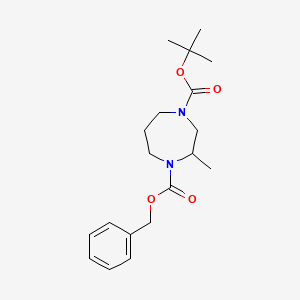
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
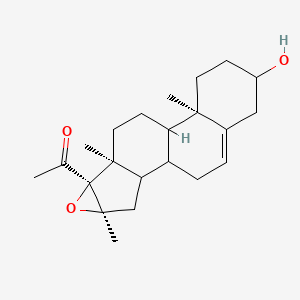
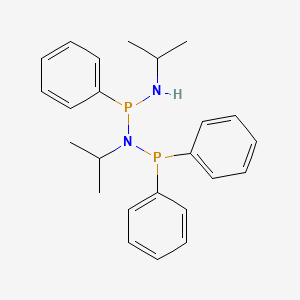
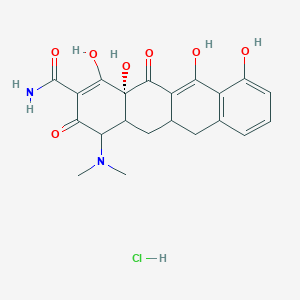
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)
